3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester
Beschreibung
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl ester group and a 4-carbamoylphenylsulfonyl substituent. The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes .
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-carbamoylphenyl)sulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-16(2,3)23-15(20)18-9-8-13(10-18)24(21,22)12-6-4-11(5-7-12)14(17)19/h4-7,13H,8-10H2,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPWTZGVQLIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698806 | |
| Record name | tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-88-4 | |
| Record name | 1,1-Dimethylethyl 3-[[4-(aminocarbonyl)phenyl]sulfonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, supported by data tables and research findings.
- Molecular Formula: C₁₃H₁₈N₂O₄S
- Molecular Weight: 306.35 g/mol
- CAS Number: 895542-09-3
Synthesis
The synthesis of 3-(4-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the tert-butyl ester group to protect the carboxylic acid functionality.
- Sulfonylation to attach the phenylsulfonyl group.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Carbamoylphenylsulfonyl)pyrrolidine derivatives exhibit significant antimicrobial activity against various bacterial strains. In particular, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-Carbamoylphenylsulfonyl)pyrrolidine | E. coli | 32 µg/mL |
| 3-(4-Carbamoylphenylsulfonyl)pyrrolidine | S. aureus | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using human liver cell lines (HepG2) revealed that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development in anticancer therapies.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 75 |
| 100 | 50 |
The biological activity of this compound is primarily attributed to its ability to interfere with bacterial protein synthesis by inhibiting specific enzymes involved in the process. This mechanism is similar to other known inhibitors targeting serine proteases, which are crucial for bacterial survival.
Case Studies
- Study on Antibacterial Activity : A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including our compound, demonstrating potent inhibition against SPase I enzymes in E. coli, leading to bacterial cell death .
- Cytotoxicity Evaluation : In another research conducted by De Rosa et al., the compound was tested for cytotoxic effects on human cell lines. The results indicated that while it showed some degree of cytotoxicity at higher concentrations, it remained largely non-toxic at lower doses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, highlighting substituent variations and their implications:
*Estimated based on structural similarity.
Key Observations:
Methanesulfonyl-methyl-amino in introduces a smaller, less polar substituent, likely reducing steric hindrance but limiting target affinity compared to aromatic sulfonamides.
Synthetic Routes :
- The target compound likely follows a sulfonylation pathway similar to , where a sulfonyl chloride reacts with the pyrrolidine nitrogen. In contrast, employs methanesulfonic acid for sulfonation, yielding a simpler aliphatic sulfonamide.
Molecular Weight and Lipophilicity :
Pharmacological and Functional Comparisons
While direct biological data for the target compound is unavailable, inferences can be drawn from structural analogues:
- Leukotriene A4 Hydrolase Inhibition : Compounds like with bulky sulfonamide groups demonstrate inhibitory activity, suggesting the target compound’s 4-carbamoylphenylsulfonyl group could enhance binding through additional hydrogen bonds .
- MDM2-p53 Interaction : Small-molecule MDM2 antagonists (e.g., ) often utilize sulfonamides for hydrophobic interactions. The target compound’s aromatic sulfonamide may align with this mechanism, though experimental validation is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
